REACTION_CXSMILES
|
C([N:8]1[CH2:12][CH2:11][C:10]([C:14]2[CH:19]=[C:18]([F:20])[CH:17]=[C:16]([F:21])[CH:15]=2)([F:13])[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>CO>[F:21][C:16]1[CH:15]=[C:14]([C:10]2([F:13])[CH2:11][CH2:12][NH:8][CH2:9]2)[CH:19]=[C:18]([F:20])[CH:17]=1 |f:1.2|
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Name
|
1-benzyl-3-(3,5-difluorophenyl)-3-fluoropyrrolidine
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Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC1)(F)C1=CC(=CC(=C1)F)F
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Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen and palladium on carbon (65 mg)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 8 h
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
palladium on carbon (30 mg) was added at 4 h, 6 h and 7 h respectively
|
Duration
|
7 h
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
ADDITION
|
Details
|
aqueous sodium carbonate (10%, 50 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with dichloromethane (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel (ethyl acetate/methanol, 1:1 to 0:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)C1(CNCC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |